![molecular formula C14H10F2OS B1456200 (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone CAS No. 1332345-21-7](/img/structure/B1456200.png)
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone
Vue d'ensemble
Description
“(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is an organic compound with the CAS Number: 1332345-21-7 . It has a molecular weight of 264.3 . The compound is typically in liquid form .
Molecular Structure Analysis
The InChI code for “(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is 1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone” is a liquid at room temperature . It has a molecular weight of 264.3 .Applications De Recherche Scientifique
Polymer Science and Materials Chemistry :
- Shi et al. (2017) developed a difluoro aromatic ketone monomer similar to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone for preparing poly(arylene ether sulfone)s. These polymers exhibited properties like high hydroxide conductivity and good alkaline stability, beneficial for applications in ion exchange membranes (Shi et al., 2017).
- Li et al. (2016) synthesized a novel monomer containing tetraphenylethylene and a difluoro aromatic ketone structure. This led to the creation of high fluorescence intensity poly(aryl ether ketone) copolymers, showcasing potential for applications in advanced material sciences (Li et al., 2016).
Chemical Synthesis and Organic Chemistry :
- Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanone derivatives, containing an arylthio/sulfinyl/sulfonyl group, from a precursor similar to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. These compounds exhibited herbicidal and insecticidal activities (Wang et al., 2015).
- Mallesha and Mohana (2014) reported the synthesis of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, exhibiting significant in vitro antimicrobial activity (Mallesha & Mohana, 2014).
Environmental Applications :
- Rouchaud et al. (2002) investigated the metabolism of isoxaflutole in soil, a compound structurally related to (2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone. This study provides insights into the environmental behavior and degradation of such compounds in agricultural settings (Rouchaud et al., 2002).
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-(3-methylsulfanylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2OS/c1-18-11-4-2-3-9(7-11)14(17)12-6-5-10(15)8-13(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTSJCRTEZAPFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



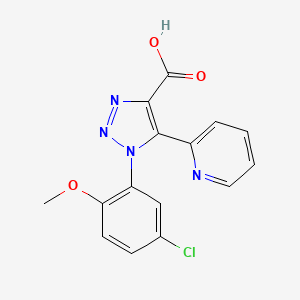
![4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B1456120.png)
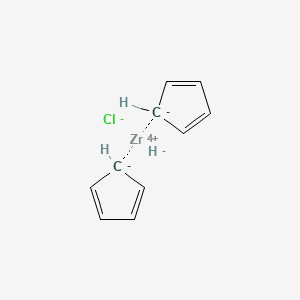
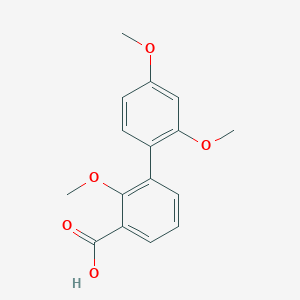
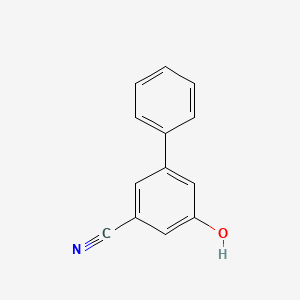
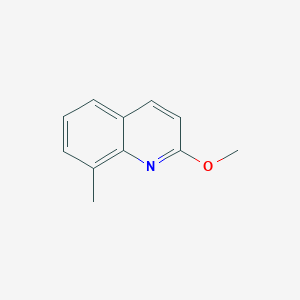
![3',5'-Dimethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1456128.png)
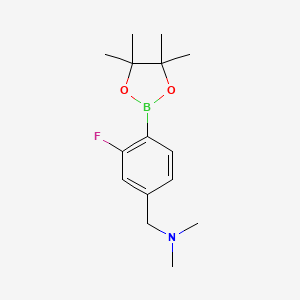
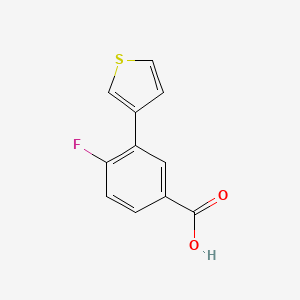
![4-chloro-2,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1456132.png)
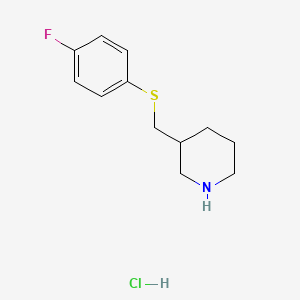
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
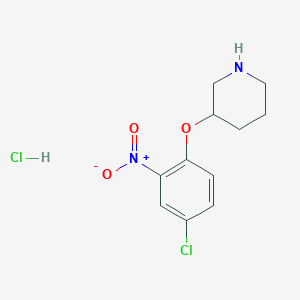
![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)